1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione

Heat-resistant polymers Electrical insulation coatings Crosslinker comparison

Generic triol crosslinkers such as TMP and glycerol force a trade-off between thermal resistance and elasticity in high-temperature coatings. THEU resolves this via its urazole core, delivering both properties simultaneously. - Raises softening temperature without elasticity penalty in polyester/polyurethane electrical insulation (US 4,293,669) - Enables self-healing, reprocessable networks through reversible H-bonding (urazole N-H, pKₐ 5-6) - Preferred monomer for high-flux RO/NF membranes: ≥210 L·m⁻²·d⁻¹ water throughput, ≥97.8% solute retention (US 4,383,923) - Available in research to bulk quantities; custom synthesis offered.

Molecular Formula C8H15N3O5
Molecular Weight 233.22 g/mol
CAS No. 75797-21-6
Cat. No. B12692612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione
CAS75797-21-6
Molecular FormulaC8H15N3O5
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC(CO)N1C(=O)N(N(C1=O)CCO)CCO
InChIInChI=1S/C8H15N3O5/c12-4-1-9-7(15)10(2-5-13)11(3-6-14)8(9)16/h12-14H,1-6H2
InChIKeyALVBRJRQOKFZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THEU: Identity, Profile & Comparator Landscape


1,2,4-Tris(2-hydroxyethyl)-1,2,4-triazolidine-3,5-dione (CAS 75797-21-6), also designated trishydroxyethylurazole or THEU, is a heterocyclic triol belonging to the 1,2,4-triazolidine-3,5-dione (urazole) family. Its molecular formula is C₈H₁₅N₃O₅ with a molecular weight of 233.22 g·mol⁻¹, a predicted density of 1.5±0.1 g·cm⁻³, and a predicted boiling point of 425.7±55.0 °C at 760 mmHg . The compound contains a five-membered urazole ring bearing three N‑(2‑hydroxyethyl) substituents, conferring trifunctional hydroxyl reactivity for condensation polymerization. The most relevant chemical comparators in procurement decisions are tris(2‑hydroxyethyl) isocyanurate (THEIC; a triazine‑based triol), trimethylolpropane (TMP; an aliphatic triol), glycerol, and mono‑hydroxyethyl or 4‑phenyl‑substituted urazole analogs. These compounds compete with THEU as crosslinkers, polyol monomers, and functional additives in high‑performance polymer systems [1].

Why Generic Triols Cannot Replace THEU


Generic triol crosslinkers such as trimethylolpropane (TMP) and glycerol are chemically incapable of replicating the performance profile of 1,2,4‑tris(2‑hydroxyethyl)‑1,2,4‑triazolidine‑3,5‑dione (THEU) in applications requiring simultaneous thermal resistance, solvent compatibility, and membrane selectivity. The urazole ring provides a unique combination of acidic N–H sites (pKₐ 5–6) capable of reversible hydrogen‑bonding, a rigid heterocyclic core that enhances thermal stability, and an N–N bond that contributes to radical‑scavenging antioxidant behaviour [1]; none of these features are available in aliphatic triols. Additionally, mono‑hydroxyethyl or 4‑aryl‑urazole analogs lack the threefold hydroxyethyl functionality required for high crosslink density in polyester/polyurethane networks, making direct substitution impossible without re‑engineering the entire polymer formulation [2]. The sections below provide the quantitative evidence that isolates THEU's differential value from its closest analogs.

THEU Differentiation Evidence


Thermal Resistance Without Loss of Elasticity

The incorporation of N,N',N''‑tris‑hydroxyalkyl triazolidine‑3,5‑diones into polyester and/or polyurethane networks increases heat resistance (softening temperature) without compromising mechanical elasticity. In contrast, the patent explicitly teaches that conventional tris‑functional alcohols such as trimethylolpropane (TMP) and glycerol raise softening temperature at the expense of elasticity, creating a trade‑off that limits their applicability in flexible high‑temperature coatings [1]. The urazole‑based crosslinker thus eliminates this compromise, enabling simultaneous thermal and mechanical performance that is not achievable with aliphatic triols.

Heat-resistant polymers Electrical insulation coatings Crosslinker comparison

THEU as Preferred Urazole Monomer for Membranes

In US Patent 4,383,923, Trishydroxyethylurazole (THEU) is explicitly identified as 'particularly preferred' among compounds of the general urazole formula for constructing semipermeable composite membranes. The resulting membranes exhibit high stability against hot solutions, resistance to hydrolysis, and resistance to oxidation [1]. Example formulations demonstrate water throughputs of 210–620 L·m⁻²·d⁻¹ with retentions of 97.8–98.8% for dissolved species, depending on the comonomer selected. This preferred status establishes THEU as the optimal urazole monomer for membrane applications relative to other triazolidine‑3,5‑dione derivatives that lack the same validated performance profile in this specific use‑case.

Semipermeable membranes Reverse osmosis Urazole polycondensates

Green Solvent Solubility Advantage

Polymers crosslinked with N,N',N''‑tris‑hydroxyalkyl triazolidine‑3,5‑diones exhibit improved solubility in less toxic, environmentally acceptable solvents, reducing or eliminating the need for phenols, cresols, and xylenols. This contrasts with isocyanurate‑modified polymers (produced via isocyanurate polyisocyanates or cyanuric acid aryl esters), which are described as 'fairly difficult to dissolve' and soluble 'almost exclusively in solvents such as phenol, cresols or xylenols' [1]. The improved solubility profile of THEU‑based polymers directly addresses industrial solvent handling and VOC emission concerns.

Polymer solubility Solvent replacement Electrical insulation lacquers

Trifunctional Crosslinking vs. Mono-Hydroxyethyl Analogs

1,2,4‑Tris(2‑hydroxyethyl)‑1,2,4‑triazolidine‑3,5‑dione carries three reactive hydroxyl groups, enabling it to function as a trifunctional crosslinking node in polyester, polyurethane, and polycondensation networks. In contrast, the mono‑substituted analog 4‑(2‑hydroxyethyl)‑1,2,4‑triazolidine‑3,5‑dione possesses only one hydroxyl group and can act solely as a chain extender or end‑cap, not as a crosslinker . The trifunctionality of THEU translates directly to higher crosslink density, which governs network modulus, solvent resistance, and thermal stability. Hydroxyalkyl‑1,2,4‑triazolidine‑3,5‑diones with n = 1 to 5 hydroxyl groups are claimed for production of both rigid and flexible polyurethane foams, confirming the functional group count as the critical formulation parameter [1].

Crosslink density Polyurethane foam Trifunctional monomer

Intrinsic Hydrogen-Bonding vs. Triazine Analogs

The urazole ring of 1,2,4‑tris(2‑hydroxyethyl)‑1,2,4‑triazolidine‑3,5‑dione possesses acidic N–H protons with a pKₐ of approximately 5–6, enabling reversible hydrogen‑bond formation in polymer networks [1]. This property has been exploited to fabricate self‑healing, reshapeable, and recyclable polyurethane and polymethacrylate materials. In direct contrast, tris(2‑hydroxyethyl) isocyanurate (THEIC), a triazine‑based triol with an identical hydroxyethyl substitution pattern, lacks acidic N–H sites and therefore cannot participate in analogous dynamic hydrogen‑bonded networks. The urazole acidity thus provides THEU with a distinct mechanism for designing stimuli‑responsive or healable materials that is structurally unavailable to THEIC.

Hydrogen bonding Supramolecular networks Dynamic crosslinking

Limited Comparative Data Note

It must be explicitly stated that direct, side‑by‑side quantitative comparisons between 1,2,4‑tris(2‑hydroxyethyl)‑1,2,4‑triazolidine‑3,5‑dione (THEU) and its closest analogs (e.g., THEIC, TMP, glycerol, 4‑phenyl‑urazole) are absent from the publicly available peer‑reviewed literature as of April 2026. The differentiation evidence presented above is drawn primarily from patent disclosures (US 4,293,669 and US 4,383,923) and class‑level inferences based on the known physicochemical properties of the urazole ring. Users requiring definitive, application‑specific performance data are advised to commission comparative testing under their own formulation and processing conditions. This limitation does not negate the differentiated positioning of THEU; rather, it reflects the compound's niche, pre‑competitive status in the scientific literature.

Evidence gap Procurement diligence Comparative testing

THEU Application Scenarios


Flexible High-Temperature Insulation Coatings

In the manufacture of wire enamels and electrical insulation lacquers, THEU functions as a trifunctional crosslinker that raises the softening temperature of polyester and polyurethane coatings without the elasticity penalty observed with trimethylolpropane or glycerol, as documented in US Patent 4,293,669 [1]. This scenario is especially relevant for manufacturers seeking to replace conventional triols while maintaining both thermal class rating and flexibility in the cured film.

Semipermeable Composite Membranes for Aqueous Separations

THEU is explicitly designated as the 'particularly preferred' urazole monomer for fabricating semipermeable composite membranes in US Patent 4,383,923 [2]. The membranes demonstrate high water throughput (≥210 L·m⁻²·d⁻¹), excellent solute retention (≥97.8%), and resistance to hydrolysis and oxidation. This scenario applies to reverse osmosis, nanofiltration, and other aqueous separation processes requiring long‑term stability under hot, oxidative conditions.

Self-Healing and Recyclable Dynamic Polymer Networks

The urazole core of THEU provides acidic N–H protons (pKₐ 5–6) capable of reversible hydrogen‑bond formation, a property exploited in recent literature to create self‑healing polyurethane and polymethacrylate materials [3]. THEU can be incorporated as a dynamic crosslinker in networks that are reprocessable and recyclable, a capability structurally unavailable to triazine‑based triols such as THEIC. This scenario is relevant for R&D programs targeting sustainable, circular‑economy polymer systems.

Rigid and Flexible Polyurethane Foam Formulations

Hydroxyalkyl‑1,2,4‑triazolidine‑3,5‑diones, including THEU, are claimed for the production of both rigid and flexible polyurethane foams in US Patent 4,377,694 [4]. The threefold hydroxyethyl functionality enables controlled crosslink density, affecting foam hardness, resilience, and cell structure. This scenario is applicable to foam manufacturers seeking urazole‑based polyols for specialty foam applications where conventional polyether or polyester polyols do not meet thermal or chemical resistance requirements.

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